

physicochemical properties of 1-(6-bromohexyl)-1,2,3-triazole

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Compound of Interest

Compound Name: 1-(6-Bromohexyl)-1,2,3-triazole

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An In-depth Technical Guide on the Physicochemical Properties of **1-(6-bromohexyl)-1,2,3-triazole**

Introduction

1-(6-bromohexyl)-1,2,3-triazole is a bifunctional heterocyclic compound of significant interest to researchers in drug development, medicinal chemistry, and materials science. Its structure incorporates a stable, aromatic 1,2,3-triazole ring and a terminal bromo-functionalized hexyl chain. This unique combination makes it an ideal linker molecule or building block. The triazole core, often synthesized via highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides chemical stability and potential for hydrogen bonding interactions.^{[1][2]} The terminal bromine atom serves as a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling its conjugation to other molecules of interest.

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(6-bromohexyl)-1,2,3-triazole**, representative experimental protocols for its synthesis and characterization, and expected analytical data.

Physicochemical Properties

Due to its nature as a chemical intermediate, extensive experimental data for **1-(6-bromohexyl)-1,2,3-triazole** is not readily available in consolidated databases. The following table summarizes its calculated properties and data derived from its known precursors.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ BrN ₃	Calculated
Molecular Weight	232.12 g/mol	Calculated
Appearance	Predicted to be a colorless to pale yellow high-boiling liquid or low-melting solid	-
Boiling Point	Not experimentally determined	-
Melting Point	Not experimentally determined	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low aqueous solubility	-
Predicted LogP	~2.7	Estimated from precursor[3]

Experimental Protocols

The methodologies described below are representative protocols based on standard and widely published procedures for the synthesis and characterization of similar 1-alkyl-1,2,3-triazoles.[4][5][6][7]

Synthesis Protocol

The synthesis is a two-step process involving the preparation of an azide intermediate followed by a copper-catalyzed cycloaddition.

Step 1: Synthesis of 1-azido-6-bromohexane

The key precursor, 1-azido-6-bromohexane, is synthesized from 1,6-dibromohexane.[3]

- Reagents: 1,6-dibromohexane, sodium azide (NaN₃), N,N-dimethylformamide (DMF).
- Procedure:

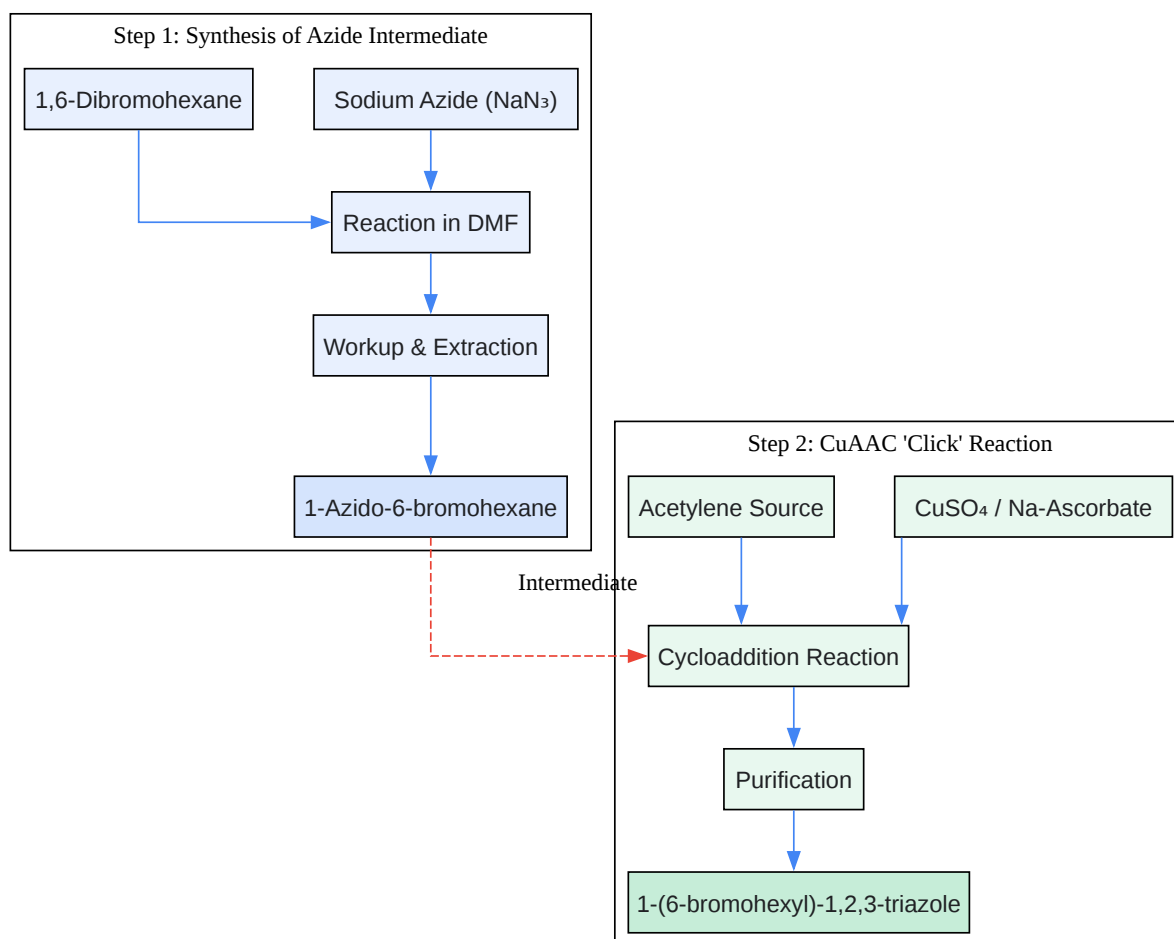
- Dissolve 1,6-dibromohexane (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add sodium azide (1.1 eq) to the solution.
- Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C) for 24-48 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture into water.
- Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Remove the solvent under reduced pressure to yield crude 1-azido-6-bromohexane, which can be purified by column chromatography if necessary. The formation of the azide can be confirmed by a strong, characteristic absorption band around 2100 cm^{-1} in its IR spectrum.[8]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step utilizes the "click chemistry" reaction to form the 1,2,3-triazole ring.[4][5][9]

- Reagents: 1-azido-6-bromohexane, acetylene source (e.g., acetylene gas or a surrogate), copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), sodium ascorbate, and a solvent system (e.g., t-BuOH/ H_2O).
- Procedure:
 - Dissolve 1-azido-6-bromohexane (1.0 eq) in a 1:1 mixture of tert-butanol and water.
 - Prepare separate aqueous solutions of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

- Add the copper(II) sulfate solution to the reaction mixture.
- Bubble acetylene gas through the stirred solution or add an appropriate acetylene surrogate.
- Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color.
- Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting azide.
- Once the reaction is complete, dilute with water and extract with ethyl acetate or dichloromethane.
- Wash the combined organic extracts with saturated aqueous NH_4Cl (to remove copper), water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude **1-(6-bromohexyl)-1,2,3-triazole** by flash column chromatography on silica gel.



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Fig 1. Synthetic workflow for **1-(6-bromohexyl)-1,2,3-triazole**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[\[6\]](#)
 - Analysis: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz spectrometer. The structure is confirmed by analyzing chemical shifts, integration values, and coupling patterns.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: If the product is a liquid, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If solid, a KBr pellet is prepared.
 - Analysis: The spectrum is recorded using an FTIR spectrometer. The disappearance of the strong azide peak ($\sim 2100\text{ cm}^{-1}$) and the appearance of triazole ring vibrations confirm the reaction.[\[10\]](#)
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
 - Analysis: Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode. The resulting spectrum should show the protonated molecular ion $[\text{M}+\text{H}]^+$ and characteristic fragmentation patterns.[\[11\]](#)

Expected Analytical Data

The following tables summarize the expected spectral data for **1-(6-bromohexyl)-1,2,3-triazole** based on its structure and data from analogous compounds.

Table 2: Expected ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.70	s (singlet)	1H	H-4 (Triazole ring)
~ 7.55	s (singlet)	1H	H-5 (Triazole ring)
~ 4.40	t (triplet)	2H	N-CH ₂ -(CH ₂) ₅ -Br
~ 3.40	t (triplet)	2H	-(CH ₂) ₅ -CH ₂ -Br
~ 1.95	m (multiplet)	2H	N-CH ₂ -CH ₂ -(CH ₂) ₄ -Br
~ 1.85	m (multiplet)	2H	-(CH ₂) ₄ -CH ₂ -CH ₂ -Br
~ 1.40 - 1.30	m (multiplet)	4H	-(CH ₂) ₂ -(CH ₂) ₂ - (CH ₂) ₂ -Br

Note: The signals for H-4 and H-5 are distinct. In 1,4-disubstituted triazoles, the H-5 proton appears as a singlet around δ 7.5-8.0 ppm.[\[12\]](#)

Table 3: Expected ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 134.0	C-4 (Triazole ring)
~ 122.5	C-5 (Triazole ring)
~ 50.5	N-CH ₂ -(CH ₂) ₅ -Br
~ 33.5	-(CH ₂) ₅ -CH ₂ -Br
~ 32.5	-(CH ₂) ₄ -CH ₂ -CH ₂ -Br
~ 30.0	N-CH ₂ -CH ₂ -(CH ₂) ₄ -Br
~ 28.0	-(CH ₂) ₂ -CH ₂ -(CH ₂) ₃ -Br
~ 26.0	-(CH ₂) ₃ -CH ₂ -(CH ₂) ₂ -Br

Note: The chemical shifts for the triazole C4 and C5 carbons typically fall in the 120-150 ppm range.[\[12\]](#)

Table 4: Expected IR Spectroscopy Data

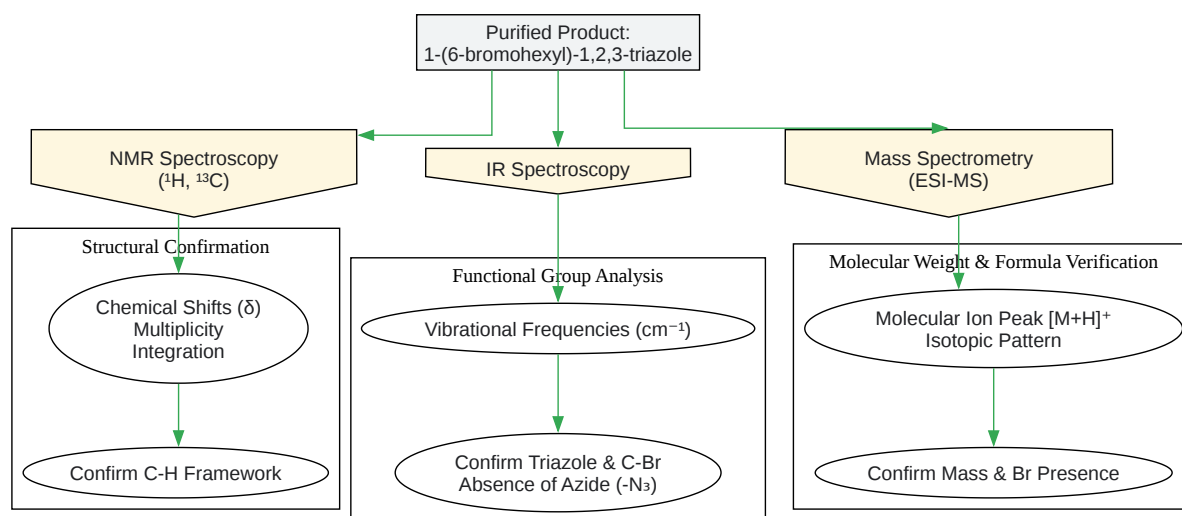
Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3140	Medium	C-H stretching (aromatic, triazole)
2930 - 2860	Strong	C-H stretching (aliphatic, hexyl chain)
~ 1530	Medium-Weak	C=N stretching (triazole ring)
~ 1460	Medium	CH ₂ scissoring
~ 1250	Medium	Ring vibration (triazole)
~ 1050	Medium	N-N stretching (triazole ring)
~ 650	Strong	C-Br stretching

Note: The most critical observation is the absence of the sharp, strong azide (-N₃) peak around 2100 cm⁻¹.

Table 5: Expected Mass Spectrometry Data (ESI+)

m/z	Interpretation
232 / 234	[M+H] ⁺ molecular ion peak (showing characteristic ~1:1 isotopic pattern for Bromine)
204 / 206	[M+H - N ₂] ⁺ (loss of nitrogen gas, a common fragmentation for triazoles) [11] [13]
124	[C ₈ H ₁₄ N] ⁺ fragment (loss of Br and N ₂)

| 81 | [C₆H₁₂]⁺ fragment (hexyl chain fragment) |



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Fig 2. Logical workflow for spectroscopic characterization.

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